2-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde
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Overview
Description
2-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluoro group and a tetrahydro-2H-pyran-4-ylmethoxy group
Preparation Methods
The synthesis of 2-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydro-2H-pyran-4-ylmethoxy group: This can be achieved by reacting tetrahydro-2H-pyran with methanol in the presence of an acid catalyst.
Introduction of the fluoro group: Fluorination of the benzaldehyde core can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling reaction: The final step involves coupling the fluoro-substituted benzaldehyde with the tetrahydro-2H-pyran-4-ylmethoxy group under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent to form a new carbon-carbon bond.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted benzaldehyde derivatives.
Scientific Research Applications
2-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde exerts its effects depends on its interaction with molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydro-2H-pyran-4-ylmethoxy group can influence its solubility and stability. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde include:
2-Fluoro-3-((tetrahydro-2H-pyran-3-yl)methoxy)benzaldehyde: Differing in the position of the tetrahydro-2H-pyran group.
2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde: Differing in the position of the fluoro group.
2-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid: Featuring a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-fluoro-3-(oxan-4-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-13-11(8-15)2-1-3-12(13)17-9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCLMXOIPWRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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